ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, chemistry, and medicine. Its unique structure, characterized by the triazole ring and aminopropyl group, allows it to participate in various chemical reactions, making it a valuable compound for multiple fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves a multi-step process:
Formation of the triazole ring: : The process starts with the cyclization of suitable precursors to form the 1H-1,2,4-triazole core.
Introduction of the aminopropyl group: : The aminopropyl group is introduced through nucleophilic substitution or addition reactions.
Esterification: : The carboxyl group is esterified using ethanol and acid catalysts to form the ethyl ester.
Hydrochloride formation: : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for large-scale production, ensuring high yields and purity. This involves:
Use of automated reactors to control temperature, pressure, and reaction times.
Implementation of continuous flow processes to enhance efficiency.
Strict quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can modify functional groups like ketones or nitro groups.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or aminopropyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: : Sodium borohydride, lithium aluminum hydride; often conducted in solvents like ethanol or diethyl ether.
Substitution: : Halogens, alkylating agents; usually require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation products: : N-oxides, carboxylic acids.
Reduction products: : Alcohols, amines.
Substitution products: : Halo derivatives, alkylated compounds.
Scientific Research Applications
Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride finds applications in various scientific fields:
Chemistry: : Used as a building block in the synthesis of complex molecules, particularly in heterocyclic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored as a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride involves interactions with molecular targets such as enzymes or receptors. Its triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The aminopropyl group provides additional binding interactions, enhancing the compound's potency and selectivity.
Comparison with Similar Compounds
Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride can be compared with similar compounds like:
Ethyl 3-aminopropyl-1H-1,2,4-triazole-5-carboxylate: : Lacks the methyl group, leading to different chemical properties and reactivity.
Methyl 3-aminopropyl-1H-1,2,4-triazole-5-carboxylate: : Methyl ester instead of ethyl ester, affecting solubility and reaction conditions.
3-[(1S)-1-Aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate: : Absence of the ethyl ester group, leading to distinct applications and chemical behavior.
This compound stands out due to its unique combination of functional groups, making it versatile and valuable in multiple scientific and industrial applications.
Properties
CAS No. |
2624109-39-1 |
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Molecular Formula |
C9H17ClN4O2 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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